molecular formula C7H8Cl2FN B13656761 6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride

6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride

Cat. No.: B13656761
M. Wt: 196.05 g/mol
InChI Key: KKJALURGFIPYKK-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylpyridine. This can be achieved through various methods, including the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Chloromethylation: The next step involves the introduction of the chloromethyl group at the 6th position of the pyridine ring. This can be accomplished using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the chloromethylated product with hydrochloric acid (HCl) to enhance its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues.

    Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular communication and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    6-(Chloromethyl)-3-chloro-2-methylpyridine hydrochloride: Similar structure with an additional chlorine atom at the 3rd position.

    6-(Chloromethyl)-3-fluoro-2-ethylpyridine hydrochloride: Similar structure with an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloromethyl and fluorine groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

6-(chloromethyl)-3-fluoro-2-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H

InChI Key

KKJALURGFIPYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)F.Cl

Origin of Product

United States

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